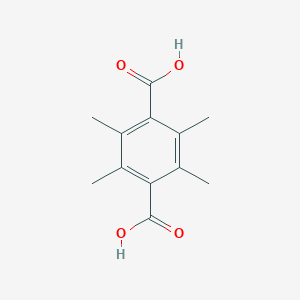

2,3,5,6-tetramethylterephthalic acid

Description

Properties

IUPAC Name |

2,3,5,6-tetramethylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOZDUDLYDUOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294069 | |

| Record name | TETRAMETHYLTEREPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14458-05-0 | |

| Record name | 14458-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAMETHYLTEREPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of 2,3,5,6-tetramethylterephthalic acid, a key organic compound utilized in the synthesis of advanced materials. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents this information in a clear and accessible format for researchers and professionals in the fields of chemistry and materials science.

Chemical and Physical Properties

This compound, also known as durene-1,4-dicarboxylic acid, is a derivative of terephthalic acid. The presence of four methyl groups on the benzene ring significantly influences its steric and electronic properties, making it a valuable building block, particularly in the field of metal-organic frameworks (MOFs).

General and Computed Properties

The following table summarizes the key identifiers and computed physicochemical properties of this compound. These values are computationally derived and provide a valuable starting point for experimental design.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| CAS Number | 14458-05-0 | [1] |

| IUPAC Name | 2,3,5,6-tetramethylbenzene-1,4-dicarboxylic acid | [1] |

| Synonyms | Durene-1,4-dicarboxylic acid, Tetramethylterephthalic acid | [2] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 74.6 Ų | [2] |

| Heavy Atom Count | 16 | [2] |

| Complexity | 253 | [2] |

Experimental Physical Properties

The experimental data for the physical properties of this compound are limited in publicly available literature. The most consistently reported experimental property is its melting point.

| Property | Value | Source |

| Melting Point | >300 °C | [3] |

| Water Solubility | Insoluble | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of durene (1,2,4,5-tetramethylbenzene). A detailed experimental protocol is provided below.

Experimental Protocol: Oxidation of Durene

This protocol outlines the synthesis of this compound from durene.

Materials:

-

Durene

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium hydroxide in water is prepared.

-

Addition of Durene: Durene is added to the alkaline solution.

-

Oxidation: Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled by the rate of addition. The mixture is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Work-up: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with hot water.

-

Precipitation: The filtrate is cooled and then acidified with concentrated hydrochloric acid until the pH is acidic. This compound precipitates as a white solid.

-

Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as a mixture of ethanol and water, to yield the pure product.[3]

-

Drying: The purified crystals are dried in a vacuum oven.

Spectroscopic Data

Disclaimer: The following data is for terephthalic acid (CAS: 100-21-0) and is provided for illustrative and comparative purposes only. It does not represent the experimental data for this compound.

¹H NMR of Terephthalic Acid

-

Solvent: DMSO-d₆

-

Chemical Shift (δ): 8.08 ppm (s, 4H, Ar-H), 13.3 ppm (br s, 2H, COOH)

¹³C NMR of Terephthalic Acid

-

Solvent: DMSO-d₆

-

Chemical Shift (δ): 129.5 ppm (Ar-C), 134.3 ppm (Ar-C), 166.8 ppm (C=O)

Mass Spectrometry of Terephthalic Acid

-

Molecular Ion (M⁺): m/z = 166

-

Major Fragments: m/z = 149, 121, 105, 77

Applications

The primary application of this compound is as an organic linker or ligand in the synthesis of Metal-Organic Frameworks (MOFs). The rigid structure of the terephthalic acid backbone, combined with the steric bulk of the four methyl groups, allows for the construction of porous and robust three-dimensional structures. These MOFs have potential applications in:

-

Gas storage and separation

-

Catalysis

-

Drug delivery

-

Sensing

The methyl groups can also be functionalized to introduce other chemical moieties, further expanding the potential applications of the resulting MOFs.

Experimental Workflows (Graphviz)

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis workflow for this compound.

Caption: Logical relationship of properties and applications.

References

An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-tetramethylterephthalic acid, a substituted aromatic dicarboxylic acid, is a key building block in supramolecular chemistry and materials science. Its rigid structure and the presence of four methyl groups on the benzene ring impart unique steric and electronic properties, making it a valuable component in the synthesis of advanced materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its burgeoning applications, particularly in the realm of drug delivery through Metal-Organic Frameworks (MOFs).

Chemical Structure and Formula

This compound is a derivative of terephthalic acid with four methyl groups attached to the benzene ring at the 2, 3, 5, and 6 positions. The carboxylic acid groups are located at the 1 and 4 positions of the benzene ring.

Chemical Formula: C₁₂H₁₄O₄[1]

IUPAC Name: 2,3,5,6-tetramethylbenzene-1,4-dicarboxylic acid[2]

Synonyms: TBDC acid, tetramethyl-terephthalic acid[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below. This data is crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Reference |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Exact Mass | 222.08920892 g/mol | [1] |

| Melting Point | >300 °C | [3] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 253 | [1] |

| XLogP3 | 2.4 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of durene (1,2,4,5-tetramethylbenzene). A detailed experimental protocol is as follows:

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

Oxidation: A mixture of durene and pyridine is heated with a solution of potassium permanganate in water. The reaction mixture is refluxed for several hours to ensure complete oxidation of the methyl groups to carboxylic acids. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess potassium permanganate is destroyed by the addition of sodium bisulfite. The manganese dioxide precipitate is then dissolved by the addition of sulfuric acid.

-

Isolation and Purification: The resulting solution is cooled, and the crude this compound precipitates out. The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water. The purified product is then dried under vacuum.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound lies in its use as an organic linker or building block for the synthesis of Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in determining the properties of the resulting MOF, such as its pore size, shape, and chemical environment. The rigid and well-defined structure of this compound makes it an excellent candidate for constructing robust and functional MOFs. The methyl groups on the linker can influence the hydrophobicity and steric environment within the pores of the MOF.

Signaling Pathway for MOF-based Drug Delivery:

Caption: MOF-based targeted drug delivery and release mechanism.

Applications in Drug Delivery

The porous nature of MOFs makes them highly promising candidates for drug delivery systems.[4][5][6] Drugs can be encapsulated within the pores of the MOF, and their release can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules. MOFs constructed using this compound can offer several advantages in drug delivery:

-

High Drug Loading: The porous structure allows for a high loading capacity of drug molecules.[5]

-

Controlled Release: The properties of the MOF, influenced by the tetramethylterephthalic acid linker, can be tuned to control the rate of drug release.[5]

-

Biocompatibility: While the biocompatibility of MOFs needs to be carefully evaluated for each specific formulation, the use of organic linkers like tetramethylterephthalic acid, which are based on common biological motifs, is a step towards creating biocompatible drug carriers.[4]

Researchers are actively exploring the use of MOFs for the delivery of a wide range of therapeutic agents, including anticancer drugs, anti-inflammatory agents, and biologics. The ability to tailor the properties of MOFs by selecting specific linkers like this compound is a key driver of innovation in this field.

Conclusion

This compound is a versatile and valuable compound for researchers and scientists, particularly those working in materials science and drug development. Its well-defined structure and tunable properties make it an ideal building block for the creation of advanced materials like Metal-Organic Frameworks. The application of these MOFs in drug delivery systems holds significant promise for the future of medicine, offering the potential for more effective and targeted therapies. Further research into the synthesis of novel MOFs using this compound and the evaluation of their performance in biological systems will continue to be an exciting area of investigation.

References

- 1. echemi.com [echemi.com]

- 2. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of CAS number 14458-05-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the compound identified by CAS number 14458-05-0, chemically known as 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and material science, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of key processes.

Chemical Identity and Structure

Chemical Name: 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid Synonyms: 2,3,5,6-Tetramethylterephthalic acid, TBDC acid, H2TMT[1][2][3] CAS Number: 14458-05-0 Molecular Formula: C₁₂H₁₄O₄[2][3] Molecular Weight: 222.24 g/mol [1][2][3]

Chemical Structure:

Figure 1: 2D structure of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid.

Physicochemical Properties

The physicochemical properties of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 222.24 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 222.08920892 g/mol | [1] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

| Complexity | 253 | [1] |

| Melting Point | >300 °C | [4] |

Experimental Protocols

Synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic Acid[4]

A detailed experimental protocol for the synthesis of 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid is provided below.

Materials:

-

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol

-

Acetone (distilled)

-

Chromium (VI) oxide

-

Sulfuric acid (concentrated)

-

1N Hydrochloric acid

-

Diethyl ether

-

Water

Procedure:

-

Suspend 5.0 g (26 mmol) of 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone and cool the mixture to 0°C.

-

In a separate flask, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. To this solution, add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise at 0°C over a period of 45 minutes.

-

Add the chromium (VI) oxide/sulfuric acid mixture dropwise to the acetone suspension over 30 minutes, while maintaining the temperature at 0°C and stirring.

-

Continue vigorous stirring at 0°C for 1 hour, followed by stirring at room temperature for 18 hours.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Adjust the pH of the concentrated mixture to 1 by adding 1N HCl.

-

Precipitate the product by cooling the solution.

-

Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).

-

Dry the final product under high vacuum to yield 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid as a white solid.

Yield: 4.55 g (80%)

Characterization Methods for Terephthalic Acid Derivatives

The following are common experimental methods for the characterization of terephthalic acid and its derivatives.

-

UV-Visible Spectrophotometry: This technique can be used to ascertain the presence of the terephthalic acid functional group. For instance, terephthalic acid exhibits a characteristic peak at 240 nm.[5]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is employed to confirm the purity and identify the functional groups present in the molecule.[5]

-

Thermal Analysis (Thermogravimetric and Differential Thermal Analysis): These methods are used to determine the thermal stability of the compound.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly using mixed-mode columns, can be utilized for the precise analysis and quantification of terephthalic acid and its isomers.[6]

Applications and Logical Relationships

While no specific biological signaling pathways involving 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid have been identified in the literature, this compound serves as a crucial building block in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis.

The following diagram illustrates the logical workflow from the synthesis of the compound to its application in the formation of MOFs.

Caption: Synthesis and Application Workflow for CAS 14458-05-0 in MOF Formation.

Safety Information

It is important to handle 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid with appropriate safety precautions. The following is a summary of its hazard information.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, characterization, and applications of CAS number 14458-05-0. The tabulated data and experimental protocols are intended to support researchers in their laboratory work. While the direct biological activity of this compound remains an area for further investigation, its role as a fundamental building block in the development of advanced materials like Metal-Organic Frameworks highlights its significance in modern chemistry and material science.

References

- 1. echemi.com [echemi.com]

- 2. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. helixchrom.com [helixchrom.com]

Spectroscopic Profile of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid, also known as tetramethylterephthalic acid, is a symmetrically substituted aromatic dicarboxylic acid. Its rigid structure and potential for hydrogen bonding make it a compound of interest in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, along with detailed experimental protocols for acquiring such data.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol [1] |

| IUPAC Name | 2,3,5,6-tetramethylterephthalic acid[1] |

| CAS Number | 14458-05-0[1] |

| Canonical SMILES | CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C |

| InChI Key | NEOZDUDLYDUOTE-UHFFFAOYSA-N |

Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following sections present a combination of referenced information and predicted spectroscopic values to provide a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 2H | Carboxylic acid (-COOH) |

| ~2.2 | Singlet | 12H | Methyl (-CH₃) |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | Carboxylic acid (-C OOH) |

| ~135 | Aromatic C-C(O) |

| ~132 | Aromatic C-CH₃ |

| ~17 | Methyl (-C H₃) |

Infrared (IR) Spectroscopy

An FTIR spectrum of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid has been reported to be available from Aldrich Chemical Company, Inc., taken using a KBr wafer.[1] Based on the structure, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of hydrogen-bonded carboxylic acid |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1700 | Strong | C=O stretch of carboxylic acid dimer |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~920 | Medium, Broad | Out-of-plane O-H bend of carboxylic acid dimer |

Mass Spectrometry

The expected mass spectrum of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid would show a molecular ion peak corresponding to its molecular weight.

| m/z | Ion |

| 222.09 | [M]⁺ (Molecular Ion) |

| 205.09 | [M-OH]⁺ |

| 177.09 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure for Solid Aromatic Acids:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid protons).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2][3]

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.[2]

-

-

Sample Measurement:

-

Place a small amount of the solid 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid powder onto the center of the ATR crystal.[3]

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal surface.[3]

-

Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent suitable for ESI, such as a mixture of methanol and water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

-

Infusion and Ionization:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets.[4][5]

-

A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[4][5]

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the ion intensity versus m/z.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions.

-

Signaling Pathways and Experimental Workflows

Caption: General workflow for the spectroscopic analysis of 2,3,5,6-tetramethyl-1,4-benzenedicarboxylic acid.

References

- 1. 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid | C12H14O4 | CID 261543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. agilent.com [agilent.com]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,3,5,6-Tetramethylterephthalic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2,3,5,6-tetramethylterephthalic acid. A comprehensive search of scientific literature, patent databases, and commercial supplier data reveals a notable absence of quantitative solubility data for this specific compound in common organic and inorganic solvents. This guide provides extensive solubility data for the parent compound, terephthalic acid, for comparative analysis. Furthermore, a detailed experimental protocol is presented to enable researchers to determine the solubility of this compound in their laboratories.

Solubility of this compound: Current State of Knowledge

As of the date of this publication, there is no publicly available quantitative data detailing the solubility of this compound in a range of common solvents.

Qualitative information can be inferred from synthetic procedures, where the compound is washed with water and diethyl ether after precipitation, suggesting low solubility in these solvents.[1]

Solubility of Terephthalic Acid (Parent Compound)

For the purpose of providing a relevant baseline, this section details the solubility of the parent compound, terephthalic acid. The presence of four methyl groups on the benzene ring of this compound is expected to increase its lipophilicity compared to terephthalic acid, which will influence its solubility profile.

Quantitative Solubility of Terephthalic Acid

The following table summarizes the quantitative solubility of terephthalic acid in various solvents at 25 °C.

| Solvent | Solubility ( g/100 g of solvent) |

| Water | 0.0017 |

| Glacial Acetic Acid | 0.013 |

| Methanol | 0.1 |

| Dimethylformamide (DMF) | 6.7 |

| Dimethyl Sulfoxide (DMSO) | 19.0 |

Data sourced from the Hazardous Substances Data Bank (HSDB).

Qualitative Solubility of Terephthalic Acid

The following table provides a qualitative overview of terephthalic acid's solubility.

| Solvent | Solubility |

| Water | Insoluble[2] |

| Chloroform | Insoluble |

| Ether | Insoluble |

| Acetic Acid | Slightly Soluble |

| Ethanol | Slightly Soluble |

| Methanol | Slightly Soluble |

| Formic Acid | Slightly Soluble |

| Sulfuric Acid | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Alkalies | Soluble |

Information compiled from various chemical data sources.

Experimental Protocol for Determining the Solubility of this compound

Given the lack of available data, the following detailed protocol outlines the equilibrium method, a reliable technique for determining the solubility of poorly soluble compounds like this compound.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined, typically by gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Vials with screw caps

-

Oven

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a syringe filter into a clean, dry vial. This step is crucial to remove any fine, suspended particles.

-

-

Gravimetric Analysis:

-

Pre-weigh a clean, dry evaporating dish on an analytical balance.

-

Accurately pipette a known volume of the filtered saturated solution into the pre-weighed dish.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound (>300 °C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution used (mL)) * 100

-

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides valuable comparative data for the parent compound, terephthalic acid, and a robust experimental protocol for its determination. The provided methodology will enable researchers and drug development professionals to accurately measure the solubility of this compound in various solvents, facilitating its use in further research and development activities.

References

An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5,6-tetramethylterephthalic acid, a key organic compound with significant applications in materials science. This document details its nomenclature, physicochemical properties, a verified synthesis protocol, and its primary role as a building block in the formation of Metal-Organic Frameworks (MOFs). While direct applications in drug development and involvement in biological signaling pathways are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring its potential.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A comprehensive list is provided below for ease of identification and literature searching.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| IUPAC Name | This compound[1] |

| Systematic Name | 2,3,5,6-Tetramethyl-1,4-benzenedicarboxylic acid[1] |

| CAS Number | 14458-05-0[1][2] |

| Common Synonyms | Tetramethylterephthalic acid[1] |

| Durene-1,4-dicarboxylic acid | |

| TBDC acid[1] | |

| Other Identifiers | NSC93949[1][3] |

| DTXSID60294069[1][3] | |

| H2TMT[2] |

Physicochemical Properties

The key physicochemical properties of this compound have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and physical processes.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄[1] |

| Molecular Weight | 222.24 g/mol [1][3] |

| XLogP3 | 2.4[3] |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 4[3] |

| Rotatable Bond Count | 2[3] |

| Exact Mass | 222.08920892 g/mol [3] |

| Topological Polar Surface Area | 74.6 Ų[3] |

| Heavy Atom Count | 16[3] |

| Complexity | 253[3] |

Experimental Protocol: Synthesis of this compound

A detailed and reliable experimental protocol for the synthesis of this compound is provided below. This procedure involves the oxidation of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.

Materials and Reagents:

-

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol

-

Acetone (distilled)

-

Chromium (VI) oxide

-

Concentrated Sulfuric Acid

-

1N Hydrochloric Acid

-

Diethyl Ether

-

Water

Procedure:

-

Suspend 5.0 g (26 mmol) of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone and cool the mixture to 0°C.[4]

-

In a separate flask, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. To this solution, slowly add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise over 45 minutes while maintaining the temperature at 0°C.[4]

-

Add the freshly prepared chromium (VI) oxide/sulfuric acid solution dropwise to the acetone suspension over a period of 30 minutes, with continuous stirring at 0°C.[4]

-

Vigorously stir the reaction mixture at 0°C for 1 hour, and then continue stirring at room temperature for an additional 18 hours.[4]

-

Concentrate the reaction mixture using a rotary evaporator.[4]

-

Adjust the pH of the concentrated solution to 1 by adding 1N HCl.[4]

-

Induce precipitation of the product by cooling the acidic solution.[4]

-

Collect the precipitate by filtration and wash it sequentially with water (3 times) and diethyl ether (3 times).[4]

-

Dry the final product under high vacuum to yield this compound as a white solid.[4]

Expected Yield: Approximately 4.55 g (80%).[4] Melting Point: >300°C.[4]

Applications in Materials Science: A Linker for Metal-Organic Frameworks (MOFs)

The primary application of this compound is as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.

The rigid structure and the presence of two carboxylate groups in this compound allow it to connect metal centers, forming robust and porous three-dimensional networks. The four methyl groups on the benzene ring provide steric hindrance and can influence the porosity and surface properties of the resulting MOF, making it a valuable component for designing materials with tailored properties for applications such as:

-

Gas storage and separation

-

Catalysis

-

Drug delivery

The logical relationship in the formation of MOFs using this compound as a linker is illustrated in the diagram below.

References

An In-depth Technical Guide to Tetramethyl-Substituted Terephthalic Acids: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-substituted terephthalic acids, specifically 2,3,5,6-tetramethylterephthalic acid, represent a unique class of aromatic dicarboxylic acids. Their rigid, sterically hindered structure, arising from the presence of four methyl groups on the benzene ring, imparts distinct physical and chemical properties. These characteristics have led to their use as specialized building blocks in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of these compounds, tailored for professionals in research and development.

Historical Perspective and Discovery

The journey to the synthesis and characterization of tetramethyl-substituted terephthalic acids is intrinsically linked to the chemistry of its precursor, durene (1,2,4,5-tetramethylbenzene). Durene was first prepared in 1870 from pseudocumene. Early investigations into the chemistry of durene and other polymethylated benzenes were carried out by numerous chemists in the late 19th and early 20th centuries.

While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, its preparation is a logical extension of the extensive research into the oxidation of alkylated benzenes that was a major focus of organic chemistry during that period. The development of strong oxidizing agents and techniques for controlling oxidation reactions paved the way for the conversion of the four methyl groups of durene to carboxylic acid functionalities. It is plausible that the acid was first synthesized and characterized in the late 19th or early 20th century as part of systematic studies on the oxidation products of durene.

Physicochemical Properties

This compound is a white, crystalline solid with a high melting point, reflecting its stable and symmetric molecular structure. Its solubility in common organic solvents is limited, a characteristic often observed in rigid aromatic carboxylic acids.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 14458-05-0 |

| Melting Point | >300 °C[2] |

| Appearance | White solid[2] |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Experimental Protocols for Synthesis

The primary route for the synthesis of this compound involves the oxidation of a durene-based precursor. A modern and efficient method starts from 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.

Modern Synthesis from 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol[2]

This method utilizes a strong oxidizing agent, chromium (VI) oxide in sulfuric acid, to convert the diol to the dicarboxylic acid.

Materials and Reagents:

-

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol

-

Acetone (distilled)

-

Chromium (VI) oxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

1N Hydrochloric Acid (HCl)

-

Diethyl ether

-

Water (distilled)

Procedure:

-

Suspend 5.0 g (26 mmol) of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol in 250 mL of distilled acetone in a flask and cool the suspension to 0°C.

-

In a separate beaker, dissolve 14.15 g (0.14 mol) of chromium (VI) oxide in 50 mL of water. To this solution, slowly add 14.5 mL (0.26 mol) of concentrated sulfuric acid dropwise over 45 minutes while maintaining the temperature at 0°C.

-

Add the freshly prepared chromium trioxide/sulfuric acid solution dropwise to the acetone suspension of the diol over a period of 30 minutes, with vigorous stirring, ensuring the temperature remains at 0°C.

-

Continue to stir the reaction mixture vigorously at 0°C for 1 hour, followed by stirring at room temperature for 18 hours.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Add 1N HCl to the concentrated mixture until the pH reaches 1.

-

Cool the mixture to induce precipitation of the product.

-

Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).

-

Dry the final product under high vacuum to yield this compound as a white solid.

Quantitative Data:

Table 2: Yield and Product Characteristics for the Modern Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol | [2] |

| Yield | 80% | [2] |

| Melting Point | >300 °C | [2] |

| Appearance | White solid | [2] |

Visualizing the Synthesis Workflow

The synthesis of this compound from its diol precursor can be represented as a straightforward workflow.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The primary application of this compound in modern research is as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). The rigid and sterically encumbered nature of this dicarboxylic acid leads to the formation of MOFs with unique pore structures and properties, which are being investigated for applications in gas storage, separation, and catalysis.

Future Outlook

The unique structural properties of this compound make it a valuable building block for the design of novel materials. Further research into its derivatives and their applications in areas such as high-performance polymers and functional materials is warranted. As synthetic methodologies continue to improve, this specialized aromatic dicarboxylic acid may find broader applications in various fields of chemical and materials science. While its biological activity is not yet well-explored, its rigid scaffold could be of interest in the design of specific enzyme inhibitors or receptor ligands in drug discovery programs.

Conclusion

From its historical roots in the chemistry of durene to its current application in the cutting-edge field of Metal-Organic Frameworks, this compound is a molecule of significant interest. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering a valuable resource for researchers and professionals. The detailed experimental protocol and structured data presentation aim to facilitate further research and application of this unique chemical compound.

References

An In-depth Technical Guide to 2,3,5,6-Tetramethylterephthalic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of 2,3,5,6-tetramethylterephthalic acid, a pivotal chemical intermediate. The information presented herein is intended to support research and development activities by providing essential data on its properties, synthesis, and applications.

Core Physicochemical and Computed Properties

This compound, also known as tetramethyl-1,4-benzenedicarboxylic acid, is a derivative of terephthalic acid. The presence of four methyl groups on the benzene ring significantly influences its steric and electronic properties, making it a valuable building block in specialized chemical syntheses.

| Property | Value | Reference |

| Molecular Formula | C12H14O4 | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| CAS Number | 14458-05-0 | [1][2] |

| Appearance | White solid | |

| Melting Point | >300 °C | |

| Exact Mass | 222.08920892 g/mol | [2] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 74.6 Ų | [2] |

| Complexity | 253 | [2] |

Spectroscopic Data

While comprehensive experimental spectroscopic data is not widely available in public databases, some information can be referenced:

-

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound (KBr wafer) is available through SpectraBase, originating from a sample provided by Aldrich Chemical Company, Inc.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: At present, experimental 1H and 13C NMR spectra for this compound are not readily found in the searched public databases. Based on its chemical structure, one would anticipate a singlet in the 1H NMR spectrum for the twelve equivalent methyl protons and characteristic signals for the quaternary aromatic carbons and the carboxylic acid carbons in the 13C NMR spectrum.

Solubility Profile

Specific solubility data for this compound is not extensively documented. However, based on the properties of the parent compound, terephthalic acid, and the introduction of four hydrophobic methyl groups, a general solubility profile can be inferred. Terephthalic acid exhibits low solubility in water and polar protic solvents at room temperature, but its solubility increases in polar aprotic solvents.[1][3] For instance, the solubility of terephthalic acid in dimethyl sulfoxide (DMSO) is 20 g per 100 g of solvent at 25°C.[2] It is expected that this compound would also be soluble in polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF).[1]

Synthesis and Experimental Protocol

A documented method for the synthesis of this compound involves the oxidation of 2,3,5,6-tetramethyl-p-xylene-α,α'-diol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol)

-

Distilled acetone (250 mL)

-

Chromium (VI) oxide (14.15 g, 0.14 mol)

-

Water (50 mL)

-

Concentrated sulfuric acid (14.5 mL, 0.26 mol)

-

1N Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Suspend 2,3,5,6-tetramethyl-p-xylene-α,α'-diol (5.0 g) in 250 mL of distilled acetone in a flask and cool the suspension to 0°C.

-

In a separate beaker, dissolve chromium (VI) oxide (14.15 g) in 50 mL of water and cool to 0°C.

-

Slowly add concentrated sulfuric acid (14.5 mL) dropwise to the chromium (VI) oxide solution over a period of 45 minutes, maintaining the temperature at 0°C.

-

Add the resulting chromium trioxide-sulfuric acid mixture dropwise to the acetone suspension of the diol over 30 minutes, with continuous stirring at 0°C.

-

Vigorously stir the reaction mixture at 0°C for 1 hour, and then continue stirring at room temperature for 18 hours.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Add 1N HCl to the concentrated mixture to adjust the pH to 1, which will precipitate the product.

-

Cool the mixture to enhance precipitation.

-

Filter the precipitate and wash it sequentially with water (3 times) and diethyl ether (3 times).

-

Dry the final product under high vacuum to yield this compound as a white solid (yield: 4.55 g, 80%).

References

A Theoretical Exploration of the Electronic Structure of 2,3,5,6-Tetramethylterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 2,3,5,6-tetramethylterephthalic acid, a durene-based dicarboxylic acid. While direct experimental and extensive theoretical data for this specific molecule are not widely available in public literature, this document outlines the standard computational methodologies and presents a set of representative theoretical data that can be expected from such a study. The information herein serves as a robust framework for researchers initiating computational analyses of this and similar molecular structures.

Introduction

This compound, also known as durene-1,4-dicarboxylic acid, is a rigid aromatic dicarboxylic acid. Its structure, featuring a fully substituted benzene ring, imparts unique steric and electronic properties that are of interest in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and the properties of materials derived from it.

Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of such molecules. These computational methods provide insights into molecular geometry, orbital energies, charge distribution, and spectroscopic characteristics.

Computational Methodology

The following section details a typical computational protocol for investigating the electronic structure of this compound. This methodology is based on widely accepted practices in computational chemistry for organic molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is the most common and effective method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the oxygen atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

-

Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be used, with a solvent like water or dimethyl sulfoxide (DMSO).

-

Verification: The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Electronic Structure Analysis

Once the geometry is optimized, a series of calculations are performed to analyze the electronic structure.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: This analysis is used to determine the partial atomic charges, providing insight into the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, and it can be used to quantify hyperconjugative interactions.

Spectroscopic Properties Prediction

Computational methods can also predict various spectroscopic properties that can be compared with experimental data.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information about the electronic transitions.

-

IR and Raman Spectra: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in the infrared (IR) and Raman spectra.

Representative Theoretical Data

The following tables summarize the kind of quantitative data that would be obtained from a theoretical study of this compound using the methodologies described above. These values are illustrative and based on typical results for similar aromatic carboxylic acids.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-C (methyl) | 1.51 | |

| C-C (carboxyl) | 1.49 | |

| C=O | 1.22 | |

| C-O | 1.35 | |

| O-H | 0.97 | |

| Bond Angle (°) | C-C-C (aromatic) | 119 - 121 |

| C-C-CH3 | 120 - 122 | |

| C-C-COOH | 120 | |

| O=C-O | 123 | |

| Dihedral Angle (°) | C-C-C=O (carboxyl) | ~0 or ~180 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.5 to -2.5 |

| HOMO-LUMO Gap (eV) | 4.5 to 5.5 |

| Dipole Moment (Debye) | 1.0 - 2.0 |

| Ionization Potential (eV) | 6.5 to 7.5 |

| Electron Affinity (eV) | 1.5 to 2.5 |

Table 3: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| C (aromatic, with methyl) | -0.1 to -0.2 |

| C (aromatic, with carboxyl) | +0.1 to +0.2 |

| C (methyl) | -0.2 to -0.3 |

| H (methyl) | +0.1 to +0.2 |

| C (carboxyl) | +0.6 to +0.8 |

| O (carbonyl) | -0.5 to -0.6 |

| O (hydroxyl) | -0.6 to -0.7 |

| H (hydroxyl) | +0.4 to +0.5 |

Visualizations

The following diagrams illustrate the logical workflow of a theoretical study on the electronic structure of this compound.

Caption: Workflow for a theoretical study of molecular electronic structure.

Conclusion

This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. By employing robust computational methodologies such as DFT, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of this molecule. The representative data presented here serves as a baseline for what can be expected from such a study and can guide the design of new materials with tailored properties. For drug development professionals, understanding the electronic and steric features of such molecules is fundamental for designing ligands and active pharmaceutical ingredients.

Methodological & Application

Synthesis of 2,3,5,6-Tetramethylterephthalic Acid: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,3,5,6-tetramethylterephthalic acid, a valuable building block in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs) for drug delivery applications. The synthesis is presented in a two-step process starting from the readily available precursor, durene (1,2,4,5-tetramethylbenzene). This protocol details the synthesis of the intermediate, 2,3,5,6-tetramethyl-p-xylene-α,α'-diol, followed by its oxidation to the final product. An alternative, greener oxidation method using potassium permanganate is also presented as a less hazardous substitute for chromium-based oxidants. This document is intended for researchers and scientists in the fields of organic synthesis, materials science, and drug development.

Introduction

This compound is a rigid dicarboxylic acid linker that has garnered significant interest in the field of crystal engineering and materials science. Its symmetrically substituted aromatic core makes it an ideal component for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The unique properties of MOFs, including their high surface area, tunable pore size, and chemical functionality, make them promising candidates for a variety of applications, including gas storage, catalysis, and, notably, as carriers for drug delivery systems.[1] The incorporation of this compound as a linker can influence the steric and electronic properties of the resulting MOF, allowing for the fine-tuning of its framework for specific therapeutic applications.

This protocol outlines a reliable and reproducible method for the synthesis of this compound, beginning with the common starting material, durene.

Synthesis Pathway

The synthesis of this compound from durene is a two-step process. The first step involves the di-hydroxymethylation of durene to form the intermediate 2,3,5,6-tetramethyl-p-xylene-α,α'-diol. The second step is the oxidation of this diol to the final dicarboxylic acid product.

References

Application Notes and Protocols for the Use of 2,3,5,6-Tetramethylterephthalic Acid in MOF Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,5,6-tetramethylterephthalic acid as a linker in the synthesis of Metal-Organic Frameworks (MOFs), with a focus on a specific zinc-based MOF. Detailed experimental protocols and characterization data are provided to guide researchers in the synthesis and evaluation of these materials for potential applications, including drug delivery.

Introduction to this compound in MOF Synthesis

This compound is a derivative of terephthalic acid, a common linker used in the synthesis of MOFs. The presence of four methyl groups on the aromatic ring of this compound introduces steric hindrance and alters the electronic properties of the linker compared to its parent compound. This modification can influence the resulting MOF's crystal structure, pore environment, and overall properties, making it a valuable tool for fine-tuning MOF characteristics for specific applications.[1]

One notable example of a MOF synthesized with this linker is a DMOF-1 (DABCO MOF-1) isomer, which has the chemical formula Zn₂(C₁₂H₁₂O₄)₂(C₆H₁₂N₂). In this structure, zinc ions are coordinated to the carboxylate groups of the 2,3,5,6-tetramethylterephthalate (TM-BDC) linker and bridged by 1,4-diazabicyclo[2.2.2]octane (DABCO) pillars.[1] The synthesis of this MOF can be achieved at room temperature, offering a more energy-efficient alternative to traditional solvothermal methods.[1]

Potential Applications in Drug Delivery

While specific studies on the use of MOFs derived from this compound for drug delivery are not extensively documented in the reviewed literature, the inherent properties of MOFs make them promising candidates for such applications. Their high porosity and tunable pore sizes allow for the encapsulation of therapeutic molecules. The chemical functionality of the organic linkers and the metal nodes can be tailored to control the loading and release of drugs. For instance, the hydrophobic nature of the methyl groups in the DMOF-1-TM structure might favor the loading of hydrophobic drug molecules.

The general workflow for utilizing MOFs as drug delivery vehicles involves several key steps:

-

Synthesis and Activation of the MOF: The porous framework is first synthesized and then activated by removing any solvent molecules trapped within the pores.

-

Drug Loading: The activated MOF is incubated with a solution of the drug, allowing the drug molecules to diffuse into the pores.

-

Drug Release: The drug-loaded MOF is introduced into a physiological environment where the drug is gradually released. The release can be triggered by various stimuli such as pH changes, temperature, or the presence of specific biomolecules.

Quantitative Data

Specific quantitative data for DMOF-1 synthesized with this compound (DMOF-1-TM) is limited in the available literature. However, we can present representative data for the parent DMOF-1 synthesized with unsubstituted terephthalic acid to provide a baseline for comparison. It is crucial to note that the methyl groups in DMOF-1-TM are expected to influence these properties.

Table 1: Representative Textural Properties of DMOF-1 (with terephthalic acid)

| Property | Value | Method of Analysis |

| BET Surface Area | ~1200 m²/g | Nitrogen Adsorption |

| Langmuir Surface Area | ~1400 m²/g | Nitrogen Adsorption |

| Pore Volume | ~0.5 cm³/g | Nitrogen Adsorption |

| Pore Size | ~7.5 Å | DFT Calculation |

Note: These values are for the parent DMOF-1 and should be experimentally determined for DMOF-1-TM.

Table 2: Hypothetical Drug Loading and Release Parameters for a MOF

| Drug | Loading Capacity (wt%) | Release Time (t₁/₂) | Release Conditions |

| Ibuprofen | 15% | 12 hours | pH 7.4 PBS buffer |

| Doxorubicin | 10% | 24 hours | pH 5.5 acetate buffer |

Note: This table is for illustrative purposes only. The drug loading and release characteristics of DMOF-1-TM must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of DMOF-1 with this compound (DMOF-1-TM)

This protocol is adapted from the room-temperature synthesis of DMOF-1 isomers.[1]

Materials:

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

This compound (H₂TM-BDC)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Methanol (MeOH), Ethanol (EtOH), Acetone, N,N-Diethylformamide (DEF), or Acetonitrile (MeCN)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

Procedure:

-

In a glass vial, dissolve zinc acetate dihydrate (2 mmol) and 1,4-diazabicyclo[2.2.2]octane (1 mmol) in 20 mL of the chosen solvent (e.g., methanol).

-

In a separate glass vial, dissolve this compound (2 mmol) in 20 mL of the same solvent.

-

Combine the two solutions in a larger vial.

-

Stir the resulting mixture at room temperature for 24 hours.

-

A white precipitate of DMOF-1-TM will form.

-

Collect the product by centrifugation or filtration.

-

Wash the product with fresh solvent (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum at room temperature.

Protocol 2: Activation of the MOF

Materials:

-

Synthesized DMOF-1-TM

-

Solvent for exchange (e.g., chloroform or dichloromethane)

-

Vacuum oven

Procedure:

-

Immerse the as-synthesized DMOF-1-TM in a volatile solvent with a low boiling point, such as chloroform, for 24 hours to exchange the synthesis solvent within the pores.

-

Replace the solvent with a fresh portion and allow it to exchange for another 24 hours.

-

Decant the solvent and transfer the MOF to a vacuum oven.

-

Heat the MOF under vacuum at a temperature below its decomposition point (e.g., 100-150 °C) for 12-24 hours to completely remove the solvent from the pores.

Protocol 3: Drug Loading (Hypothetical Example with Ibuprofen)

Materials:

-

Activated DMOF-1-TM

-

Ibuprofen

-

Solvent in which ibuprofen is soluble (e.g., ethanol)

Procedure:

-

Prepare a solution of ibuprofen in ethanol (e.g., 1 mg/mL).

-

Add a known mass of activated DMOF-1-TM to the ibuprofen solution.

-

Stir the mixture at room temperature for 24-48 hours to allow for the diffusion of ibuprofen into the MOF pores.

-

Collect the ibuprofen-loaded MOF by centrifugation.

-

Wash the product with a small amount of fresh ethanol to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum at room temperature.

-

Determine the drug loading capacity by analyzing the concentration of ibuprofen remaining in the supernatant using UV-Vis spectroscopy or HPLC.

Visualizations

References

Application Notes and Protocols: 2,3,5,6-Tetramethylterephthalic Acid in Porous Materials

Introduction

2,3,5,6-tetramethylterephthalic acid is a derivative of terephthalic acid, a common building block in the synthesis of porous materials. The rigid structure and the presence of two carboxylic acid functional groups make it a promising organic linker for the construction of Metal-Organic Frameworks (MOFs) and other porous polymers. The four methyl groups on the aromatic ring are expected to influence the resulting material's properties, such as pore size, hydrophobicity, and catalytic activity, by introducing steric hindrance and modifying the electronic environment. This document provides detailed application notes and adapted experimental protocols for the use of this compound in the synthesis of porous materials, targeting researchers, scientists, and professionals in drug development.

While specific examples of porous materials synthesized directly from this compound are not extensively documented in peer-reviewed literature, the following protocols are adapted from well-established synthesis methods for analogous structures like IRMOF-1 and UiO-66, which use terephthalic acid as the linker. These protocols provide a strong starting point for the exploration of novel porous materials based on the tetramethyl-substituted linker.

Applications of Porous Materials Derived from this compound

Porous materials synthesized using this compound as a linker are anticipated to have applications in several fields due to their tunable porosity and the unique properties imparted by the methyl groups.

-

Gas Storage and Separation: The controlled pore size and potentially increased hydrophobicity due to the methyl groups could lead to selective adsorption of gases. This makes such materials candidates for applications in carbon capture, hydrogen storage, and the separation of hydrocarbons.

-

Catalysis: The porous structure can host catalytic metal nanoparticles, and the methyl groups on the linker can influence the catalytic environment, potentially leading to enhanced selectivity and activity in various organic transformations.

-

Drug Delivery: The pores of the material can be loaded with drug molecules for controlled release applications. The modified surface chemistry from the methyl groups may affect the loading capacity and release kinetics of therapeutic agents.

-

Sensing: The framework can be designed to interact with specific analytes, leading to changes in its physical or chemical properties, which can be used for chemical sensing applications.

Experimental Protocols

The following are adapted protocols for the synthesis of Metal-Organic Frameworks using this compound. These are based on established procedures for similar, well-characterized MOFs.

Protocol 1: Adapted Synthesis of a Zn-based MOF (Analogous to IRMOF-1)

This protocol describes the solvothermal synthesis of a zinc-based metal-organic framework using this compound as the organic linker.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (H₂-TMBDC)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (for activation)

-

Methanol (for washing)

Procedure:

-

In a 20 mL glass vial, dissolve 150 mg of zinc nitrate hexahydrate in 10 mL of DMF.

-

In a separate vial, dissolve 45 mg of this compound in 10 mL of DMF.

-

Combine the two solutions in the first vial.

-

Seal the vial and place it in a preheated oven at 105 °C for 24 hours.

-

After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, cubic crystals should be visible.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

-

To activate the material, immerse the crystals in chloroform (10 mL) for 24 hours, replacing the chloroform with a fresh portion every 8 hours.

-

After activation, decant the chloroform and dry the crystals under vacuum at room temperature to obtain the porous material.

Expected Characterization:

The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure. Thermal Gravimetric Analysis (TGA) can be used to assess its thermal stability. Nitrogen adsorption-desorption measurements at 77 K will determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.

Protocol 2: Adapted Synthesis of a Zr-based MOF (Analogous to UiO-66)

This protocol outlines the synthesis of a zirconium-based MOF, which is expected to exhibit high thermal and chemical stability.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (H₂-TMBDC)

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (as a modulator)

-

Methanol (for washing)

Procedure:

-

In a 100 mL Teflon-lined autoclave, dissolve 233 mg of ZrCl₄ and 222 mg of this compound in 50 mL of DMF.

-

Add 2.5 mL of acetic acid to the solution. Acetic acid acts as a modulator to control the crystal growth and improve the quality of the resulting MOF.

-

Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

-

After cooling to room temperature, a white precipitate should be formed.

-

Collect the solid by centrifugation or filtration and wash it thoroughly with DMF (3 x 20 mL) and then with methanol (3 x 20 mL).

-

Dry the product under vacuum at 150 °C for 12 hours to remove any residual solvent.

Expected Characterization:

The synthesized material should be analyzed by PXRD to confirm the formation of the desired crystalline phase. TGA will provide information on its thermal stability. The porosity of the material can be characterized by N₂ adsorption-desorption isotherms at 77 K.

Quantitative Data of Analogous Porous Materials

| Material Name | Metal Center | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |

| IRMOF-1 (MOF-5) | Zinc | Terephthalic acid | 2500 - 3500 | 0.9 - 1.3 | ~12 | [1][2] |

| UiO-66 | Zirconium | Terephthalic acid | 1100 - 1600 | 0.5 - 0.7 | ~6 (tetrahedral), ~8 (octahedral) | [3][4] |

| DUT-32 | Zinc | 4,4'-biphenylenedicarboxylic acid and 4,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate | ~6400 | 3.16 | - | [5][6] |

Visualizations

Experimental Workflow for Adapted MOF Synthesis

The following diagram illustrates the general workflow for the solvothermal synthesis of a Metal-Organic Framework using this compound.

Caption: General workflow for the solvothermal synthesis of a MOF.

Logical Relationship: Linker Structure to Material Properties

This diagram illustrates the expected influence of the this compound linker structure on the properties of the resulting porous material.

Caption: Influence of linker structure on material properties.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Tetracarboxylate Linkers

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of metal-organic frameworks (MOFs) utilizing tetracarboxylate linkers, with a focus on H2TMT analogues such as tetrakis(4-carboxyphenyl)methane (TCPM).

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. This document provides detailed protocols for the synthesis of MOFs using tetracarboxylate linkers, which are organic molecules containing four carboxylic acid groups.

While the specific linker "H2TMT" was not found in a broad search of scientific literature, it is presumed to be an abbreviation or internal designation for a tetracarboxylate linker. This guide will focus on the synthesis of MOFs using well-documented analogues, primarily tetrakis(4-carboxyphenyl)methane (TCPM), the ligand for the well-known MOF-841, and tetrakis(4-carboxyphenyl)silane (TCPS). The methodologies presented are broadly applicable to other similar tetracarboxylate linkers.

Data Presentation: Properties of Tetracarboxylate Linker-Based MOFs

The following table summarizes key quantitative data for MOFs synthesized using tetracarboxylate linkers, providing a basis for comparison of their physical properties.

| MOF Designation | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Synthesis Yield (%) |

| Zr-TCPS MOF | Zr(IV) | Tetrakis(4-carboxyphenyl)silane (TCPS) | 1402[1] | - | 200[1] | 58 |

| MOF-841 | Zr(IV) | Tetrakis(4-carboxyphenyl)methane (TCPM) | - | 0.59 (N₂ uptake at P/P₀ ≈ 1) | - | - |